2-Clorometocatinona (clorhidrato)

Descripción general

Descripción

2-Chloromethcathinone (hydrochloride), also known as 2-CMC, is an analytical reference standard categorized as a cathinone . It has a molecular formula of C10H13Cl2NO and an average mass of 234.122 Da . The physiological and toxicological properties of this compound are not known .

Molecular Structure Analysis

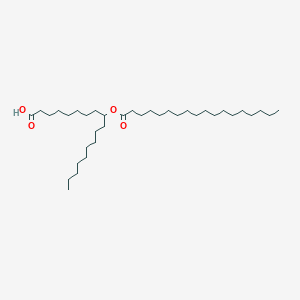

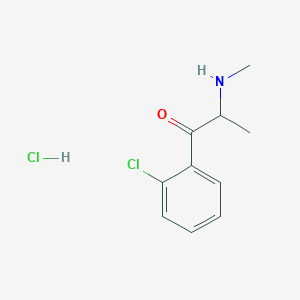

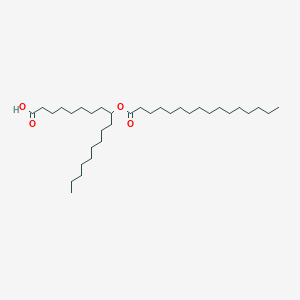

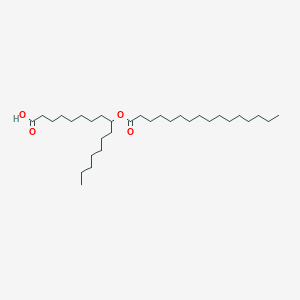

The molecular structure of 2-Chloromethcathinone (hydrochloride) consists of a cathinone core, which is a phenethylamine structure with a ketone group at the beta carbon . The compound also contains a chlorine atom at the 2-position of the phenyl ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethcathinone (hydrochloride) include a molecular weight of 234.1 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not determined .

Aplicaciones Científicas De Investigación

Ciencias Forenses y Toxicología

2-Clorometocatinona (clorhidrato): se utiliza en ciencias forenses como un estándar de referencia analítico para la identificación y cuantificación de catinonas sintéticas en especímenes biológicos. El desarrollo de métodos de Extracción en Fase Sólida (SPE) combinados con Cromatografía de Gases-Espectrometría de Masas (GC-MS) permite la determinación precisa de estas sustancias en situaciones forenses . Esto es crucial para los procedimientos legales y para comprender la farmacocinética de las nuevas sustancias psicoactivas (NPS).

Estudios de Enantioselectividad

2-Clorometocatinona (clorhidrato): es una molécula quiral, lo que significa que tiene imágenes especulares no superponibles conocidas como enantiómeros. Los estudios sobre la enantioselectividad de las catinonas sintéticas son cruciales, ya que los diferentes enantiómeros pueden exhibir diferentes actividades biológicas y toxicológicas. Esta investigación es importante para el desarrollo de fármacos enantioméricamente puros con efectos terapéuticos específicos .

Direcciones Futuras

The future directions of research on 2-Chloromethcathinone (hydrochloride) and other synthetic cathinones involve understanding their physiological and toxicological properties, developing validated analytical methods for their detection, and studying their neurotoxic mechanisms . As new substances continue to emerge, it is crucial for public health and forensic toxicologists to stay ahead of the evolving patterns in the illicit drug market .

Mecanismo De Acción

2-Chloromethcathinone (hydrochloride), also known as 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, is a synthetic stimulant drug of the cathinone class .

Target of Action

The primary targets of 2-Chloromethcathinone are the monoaminergic neurotransmitters . These neurotransmitters play a crucial role in regulating mood, arousal, and certain cognitive processes.

Mode of Action

2-Chloromethcathinone acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This elevation results from the compound’s interaction with the transporters of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis, release, and reuptake of monoaminergic neurotransmitters. The compound’s action leads to an increase in the extracellular levels of these neurotransmitters, thereby enhancing their signaling .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of 2-Chloromethcathinone’s action is an increase in spontaneous locomotor activity and motor performance . This is consistent with the psychostimulant effects of synthetic cathinones.

Action Environment

The action, efficacy, and stability of 2-Chloromethcathinone can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is used . .

Análisis Bioquímico

Biochemical Properties

It is known that cathinones, the class of compounds to which it belongs, act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .

Cellular Effects

Synthetic cathinones have been reported to stimulate spontaneous locomotor activity in mice in a dose-dependent manner

Molecular Mechanism

It is known that synthetic cathinones interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

It has been reported that the effects of synthetic cathinones can last from 1 to 4 hours, depending on the administration method .

Dosage Effects in Animal Models

It has been reported that synthetic cathinones stimulate spontaneous locomotor activity in mice in a dose-dependent manner .

Metabolic Pathways

It has been reported that common metabolic transformations for synthetic cathinones include ketoreduction and N-demethylation .

Transport and Distribution

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Subcellular Localization

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOPJSWYMQGLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342728 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90869-66-2 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)